Manidipine dihydrochloride

Description

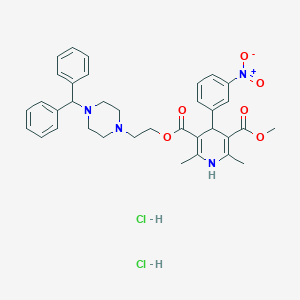

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINNGBXKBDUGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89226-50-6 (Parent) | |

| Record name | Manidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020796 | |

| Record name | Manidipine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89226-75-5 | |

| Record name | Manidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manidipine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL507UZ6QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Manidipine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine dihydrochloride is a third-generation dihydropyridine-type calcium channel blocker used in the management of hypertension.[1][2] Its mechanism of action involves the inhibition of calcium ion influx through L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for researchers and professionals in the field of drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, followed by a cyclization reaction to form the dihydropyridine core, and concludes with the formation of the dihydrochloride salt.

Synthetic Pathway Overview

The overall synthetic route can be visualized as a three-step process:

-

Acylation: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine is acylated with diketene to yield 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.

-

Cyclization (Hantzsch Dihydropyridine Synthesis): The resulting acetoacetate derivative undergoes a cyclocondensation reaction with m-nitrobenzaldehyde and methyl 3-aminocrotonate to form manidipine free base.

-

Salt Formation: Manidipine free base is treated with hydrochloric acid to produce the final product, this compound.

Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate

-

To a reaction vessel, add 1-benzhydryl-4-(2-hydroxyethyl)piperazine (1.0 eq).

-

Heat the reactant to 70-75°C with stirring.

-

Slowly add diketene (1.2 eq) to the reaction mixture.

-

Maintain the temperature at 70-80°C and continue stirring for 2 hours.

-

After the reaction is complete, dissolve the mixture in ethyl acetate.

-

Wash the organic phase with water three times.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate as an oily substance.

Step 2: Synthesis of Manidipine (free base)

-

In a suitable solvent such as isopropanol, dissolve 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate (1.0 eq), m-nitrobenzaldehyde (1.0-1.1 eq), and methyl 3-aminocrotonate (1.0-1.1 eq).

-

Heat the reaction mixture to 75-85°C and maintain for 6-20 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The crude manidipine free base can be purified by recrystallization from a suitable solvent system.

Step 3: Synthesis of this compound

-

Dissolve the purified manidipine free base in a suitable solvent, such as methanol or ethanol.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., methanolic HCl, ethanolic HCl) (2.0-2.2 eq).

-

Stir the mixture at 20-30°C for 0.5-2 hours to allow for crystallization.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a solvent mixture such as ethanol and methanol.

Summary of Reaction Parameters

| Parameter | Step 1: Acylation | Step 2: Cyclization | Step 3: Salt Formation |

| Key Reactants | 1-Benzhydryl-4-(2-hydroxyethyl)piperazine, Diketene | 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate, m-Nitrobenzaldehyde, Methyl 3-aminocrotonate | Manidipine (free base), Hydrochloric acid |

| Solvent | Ethyl acetate (for workup) | Isopropanol | Methanol/Ethanol |

| Temperature | 70-80°C | 75-85°C | 20-30°C |

| Reaction Time | 2 hours | 6-20 hours | 0.5-2 hours |

| Yield | ~96-97% | Variable | ~77% (after recrystallization) |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed.

Physicochemical Properties

| Property | Description |

| Chemical Formula | C₃₅H₃₈N₄O₆·2HCl[4] |

| Molecular Weight | 683.62 g/mol [4] |

| Appearance | Light yellow to yellow crystalline powder.[3] |

| Melting Point | 211-214°C[] |

| Solubility | Insoluble in water and ether; slightly soluble in ethanol and acetone. Soluble in DMSO (21 mg/mL).[3] |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and detecting any related impurities.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (80:20 v/v) with pH adjusted to 3.5 |

| Flow Rate | 1.3 mL/min |

| Detection Wavelength | 230 nm |

| Retention Time | Approximately 3.54 min |

Spectroscopic Characterization

Spectroscopic methods are employed to elucidate and confirm the molecular structure of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and types of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. A common technique is electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[6] The precursor ion for manidipine is the protonated molecule [M+H]⁺ at m/z 610.98, with a characteristic product ion at m/z 166.95.[6]

Characterization Workflow

Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a detailed methodology for the synthesis and characterization of this compound. The three-step synthesis is robust and can be performed with readily available starting materials. The subsequent characterization using a combination of chromatographic and spectroscopic techniques is essential for ensuring the quality and purity of the final active pharmaceutical ingredient. The provided protocols and data tables serve as a valuable resource for researchers and professionals involved in the synthesis and development of this compound.

References

The Discovery and Development of Manidipine Dihydrochloride: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Abstract

Manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker, has carved a significant niche in the management of hypertension since its introduction. Developed by Takeda Pharmaceutical Company, its journey from initial synthesis to clinical application is a compelling case study in cardiovascular drug development. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical investigations that established its efficacy and safety profile, with a focus on its dual-action on L- and T-type calcium channels and its favorable renal-protective effects. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of manidipine's pharmacological and clinical characteristics.

Introduction: The Dawn of a New Antihypertensive

This compound, identified by the internal code CV-4093, emerged from the research and development pipeline of Takeda Pharmaceutical Company in Japan.[1] The compound was first patented in 1982, heralding a new advancement in the class of dihydropyridine calcium channel blockers.[2] Following extensive preclinical and clinical evaluation, manidipine received its first medical approval in 1990, offering a new therapeutic option for the management of essential hypertension.[2]

The Genesis of Manidipine: Synthesis and Chemical Profile

The chemical synthesis of manidipine involves a multi-step process. A key step is the Hantzsch dihydropyridine synthesis, which involves the condensation of a β-ketoester with an aldehyde and an amino-crotonate. Specifically, the synthesis of manidipine involves the reaction of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate with 3-nitrobenzaldehyde and methyl 3-aminocrotonate to form the dihydropyridine ring structure.[2]

Preclinical Development: Unraveling the Pharmacological Profile

The preclinical development of manidipine was instrumental in characterizing its unique pharmacological properties, particularly its potent and long-lasting antihypertensive effects and its high degree of vascular selectivity.

Mechanism of Action: Dual Blockade of L- and T-type Calcium Channels

Manidipine exerts its antihypertensive effect primarily by blocking voltage-dependent L-type calcium channels in vascular smooth muscle cells.[3][4] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.[5] A distinguishing feature of manidipine is its additional ability to block T-type calcium channels.[5] While L-type channels are the primary mediators of smooth muscle contraction, T-type channels are involved in the regulation of vascular tone and cell proliferation.[2][6] This dual blockade is thought to contribute to manidipine's beneficial effects on renal microcirculation, as T-type calcium channels are present in both the afferent and efferent arterioles of the glomerulus.[1]

In Vitro Pharmacology: Binding Affinity and Functional Activity

In vitro studies were crucial in quantifying the potency of manidipine. In guinea-pig ventricular cells, manidipine demonstrated a high affinity for L-type calcium channels, with an IC50 of 2.6 nM at a holding potential of -37 mV.[7] The affinity was voltage-dependent, with an IC50 of 400 nM at a more negative holding potential of -78 mV.[8] Further functional assays in isolated dog femoral and portal veins showed IC50 values of 24 nM and 2.1 nM, respectively, for the inhibition of potassium-induced contractions.[3]

Table 1: In Vitro Pharmacological Data for Manidipine

| Parameter | Tissue/Cell Type | Value | Reference(s) |

| IC50 (L-type Ca2+ channel) | Guinea-pig ventricular cells (-37 mV) | 2.6 nM | [7][8] |

| IC50 (L-type Ca2+ channel) | Guinea-pig ventricular cells (-78 mV) | 400 nM | [8] |

| ED50 (Endothelin-1 induced Ca2+ increase) | A7r5 rat vascular smooth muscle cells | 1 nM | [3] |

| IC50 (K+-induced contraction) | Dog femoral vein | 24 nM | [3] |

| IC50 (K+-induced contraction) | Dog portal vein | 2.1 nM | [3] |

In Vivo Pharmacology: Preclinical Animal Models

The antihypertensive efficacy of manidipine was extensively evaluated in spontaneously hypertensive rats (SHRs), a well-established animal model of essential hypertension. Oral administration of manidipine at doses of 3 to 10 mg/kg demonstrated a significant and sustained reduction in blood pressure.[3] Notably, these studies also highlighted the renal-protective effects of manidipine, showing increased renal blood flow and a reduction in proteinuria.[9][10]

Experimental Protocol: Evaluation of Antihypertensive Effect in Spontaneously Hypertensive Rats (Representative Protocol)

This protocol is a representative example based on common methodologies for evaluating antihypertensive agents in SHRs.

-

Animals: Male spontaneously hypertensive rats (SHR/Izm strain), typically 12-16 weeks of age, are used. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

-

Housing: Animals are housed in a temperature- and light-controlled environment with free access to standard chow and water.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.[11][12] This involves placing a cuff and a sensor on the rat's tail to detect blood flow. The cuff is inflated to occlude blood flow and then slowly deflated, with the pressure at which blood flow returns being recorded as the systolic blood pressure. Measurements are typically taken before and at various time points after drug administration. For more continuous and detailed measurements, radiotelemetry can be used, where a transmitter is surgically implanted to measure blood pressure and heart rate in conscious, unrestrained animals.[1]

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage at the desired doses (e.g., 3 mg/kg, 10 mg/kg). A vehicle-treated control group is also included.

-

Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of manidipine with the control group.

Clinical Development: From Bench to Bedside

The clinical development program for manidipine was designed to establish its efficacy, safety, and optimal dosing in patients with mild to moderate essential hypertension.

Phase I: Pharmacokinetics and Safety in Healthy Volunteers

Early clinical studies in healthy volunteers focused on the pharmacokinetic profile and safety of manidipine. These studies established that manidipine is well-absorbed orally, with peak plasma concentrations reached within 1.5 to 4 hours.[13] It is highly protein-bound (approximately 99%) and extensively metabolized by the liver, primarily through the cytochrome P450 enzyme system.[5] The elimination half-life is dose-dependent, ranging from approximately 3.9 to 7.95 hours.[5]

Table 2: Pharmacokinetic Parameters of Manidipine in Healthy Volunteers

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 4 hours | [13] |

| Plasma Protein Binding | 99% | [5] |

| Elimination Half-life (dose-dependent) | 3.9 - 7.95 hours | [5] |

| Metabolism | Extensive hepatic metabolism via CYP enzymes | [5] |

| Excretion | Primarily via feces (approx. 63%) and urine (approx. 31%) as metabolites | [5] |

Phase II and III: Efficacy and Safety in Hypertensive Patients

Numerous multicenter, randomized, and controlled clinical trials have demonstrated the antihypertensive efficacy of manidipine in patients with mild to moderate essential hypertension. The usual therapeutic dose is 10 to 20 mg once daily.[14]

Clinical trials have consistently shown that manidipine provides a smooth and sustained reduction in both systolic and diastolic blood pressure over a 24-hour period.[13][14] Comparative studies have shown its efficacy to be comparable to other widely used antihypertensive agents, including amlodipine and enalapril.[1][13]

A key advantage of manidipine observed in clinical trials is its favorable side-effect profile, particularly a lower incidence of ankle edema compared to amlodipine.[1] This is attributed to its vasodilatory effect on both afferent and efferent glomerular arterioles, which helps to mitigate the increase in intraglomerular pressure that can lead to fluid extravasation.[1]

Table 3: Summary of Blood Pressure Reduction in Selected Clinical Trials

| Trial/Study | Comparator | Manidipine Dose | Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Reference(s) |

| MAISH Study | Amlodipine | 10-20 mg/day | 12 weeks | -19.5 | Not Reported | [1] |

| Zanchetti et al. | Amlodipine | 10-20 mg/day | 8 weeks | -15.2 | -11.3 | [15] |

| Fogari et al. | Enalapril | 10 mg/day | 24 weeks | -23 | -13 | [1] |

| Brazilian Multicentre Study | Open-label | 10-20 mg/day | 12 weeks | -18 | -12 | [16] |

Clinical Trial Design (Representative Example)

The following represents a typical design for a clinical trial evaluating the efficacy and safety of manidipine in essential hypertension.

-

Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group study.[8]

-

Patient Population: Male and female patients aged 18 years and older with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 95-114 mmHg and systolic blood pressure <210 mmHg).

-

Washout Period: A 2- to 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.

-

Randomization: Eligible patients are randomly assigned to receive either manidipine (e.g., 10 mg once daily) or an active comparator (e.g., amlodipine 5 mg once daily).

-

Treatment Period: A treatment period of, for example, 12 weeks. The dose may be titrated upwards (e.g., to manidipine 20 mg) if blood pressure control is not achieved after a specified time.

-

Efficacy Endpoints: The primary efficacy endpoint is the change from baseline in sitting diastolic and systolic blood pressure at the end of the treatment period. Secondary endpoints may include the proportion of patients achieving a target blood pressure and changes in 24-hour ambulatory blood pressure.

-

Safety Assessments: Safety is assessed through the monitoring of adverse events, physical examinations, electrocardiograms (ECGs), and laboratory tests.

Signaling Pathways and Experimental Workflows

The mechanism of action of manidipine involves the modulation of intracellular calcium signaling pathways. The following diagrams illustrate these pathways and a representative experimental workflow.

Signaling Pathway of Manidipine in Vascular Smooth Muscle Cells

Caption: Signaling pathway of manidipine in vascular smooth muscle cells.

Experimental Workflow for Radioligand Binding Assay

Caption: A representative workflow for a radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay for Dihydropyridine Calcium Channel Blockers (Representative Protocol)

This protocol is a generalized representation of a radioligand binding assay used to determine the affinity of compounds for L-type calcium channels.

-

Membrane Preparation: Membranes are prepared from a tissue source rich in L-type calcium channels, such as rat cerebral cortex or vascular smooth muscle.[4][17] The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate buffer and the protein concentration is determined.

-

Binding Assay: The assay is typically performed in a 96-well plate format.[4] In each well, the membrane preparation is incubated with a fixed concentration of a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine) and varying concentrations of the unlabeled test compound (manidipine).[17] Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., nifedipine).

-

Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[4] The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The discovery and development of this compound represent a significant advancement in the pharmacological management of hypertension. Its unique dual-blocking action on both L- and T-type calcium channels, coupled with its favorable pharmacokinetic profile and demonstrated clinical efficacy, has established it as a valuable therapeutic agent. The extensive preclinical and clinical research has not only elucidated its mechanism of action but also highlighted its beneficial effects on renal function, offering a distinct advantage in certain patient populations. This technical guide has provided a comprehensive overview of the key milestones and scientific investigations that have shaped our understanding of manidipine, underscoring its enduring role in cardiovascular medicine. Further research into the nuanced effects of its T-type calcium channel blockade may continue to reveal new therapeutic possibilities.

References

- 1. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-type Ca2+ channels in vascular smooth muscle: multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. A Study to Evaluate the Effects of Manidipine Versus Amlodipine and the Combination of Manidipine Plus Delapril Versus Amlodipine Plus Delapril on Intraglomerular Pressure in Hypertensive Patients | MedPath [trial.medpath.com]

- 9. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]

- 12. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Frontiers | Ion channel molecular complexes in vascular smooth muscle [frontiersin.org]

- 16. [Manidipine in the treatment of stage I and II essential hypertension patients with overweight or android obesity. A Brazilian multicentre study of efficacy, tolerability and metabolic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Manidipine Dihydrochloride: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker renowned for its potent antihypertensive effects and unique pharmacological profile. Manidipine's distinctiveness lies in its dual blockade of both L-type and T-type voltage-gated calcium channels, contributing to its efficacy and favorable side-effect profile, including a reduced incidence of pedal edema and potential renal protective effects.[1][2] This document delves into the molecular intricacies that govern its biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structure-Activity Relationships

The pharmacological activity of manidipine, like other 1,4-dihydropyridines, is intrinsically linked to its specific chemical architecture. The core dihydropyridine ring and its substituents are crucial for its interaction with the calcium channel binding sites.

Key Structural Features for Activity:

-

1,4-Dihydropyridine Ring: This heterocyclic core is essential for the calcium channel blocking activity. Its puckered boat-like conformation allows for optimal orientation of the substituents for receptor binding.

-

C4-Aryl Ring: The presence of a substituted phenyl ring at the C4 position is a hallmark of potent dihydropyridine calcium channel blockers. For manidipine, this is a 3-nitrophenyl group. The nature and position of the substituent on this ring significantly influence the activity and selectivity. Generally, electron-withdrawing groups at the ortho or meta position enhance activity.

-

Ester Groups at C3 and C5: The presence of ester functionalities at these positions is critical for activity. Variations in the ester substituents can modulate the potency, duration of action, and tissue selectivity. Manidipine possesses a methyl ester at C3 and a more complex 2-(4-benzhydrylpiperazin-1-yl)ethyl ester at C5. This large, lipophilic side chain at the C5 position is a key contributor to manidipine's long duration of action and its distinct pharmacological properties.

-

Methyl Groups at C2 and C6: These small alkyl groups are generally considered optimal for high activity.

-

N1-Hydrogen: An unsubstituted N1 position is crucial for activity.

The following diagram illustrates the key pharmacophoric features of manidipine for calcium channel blockade.

Caption: Key pharmacophoric features of manidipine essential for its calcium channel blocking activity.

Quantitative Structure-Activity Relationship Data

Systematic modifications of the manidipine structure have provided valuable insights into the determinants of its pharmacological activity. The following table summarizes key quantitative data from SAR studies.

| Compound/Analogue | Modification | Assay Type | Target | Activity (IC50/Ki/EC50) | Reference |

| Manidipine | - | Electrophysiology (Patch Clamp) | L-type Ca2+ channels (guinea pig ventricular cells) | IC50 = 2.6 nM | [3] |

| Manidipine | - | In vitro vasodilation | Dog femoral and portal veins (K+-induced contraction) | IC50 = 24 nM and 2.1 nM, respectively | [3] |

| Manidipine | - | Inhibition of intracellular Ca2+ increase | A7r5 rat vascular smooth muscle cells (ET-1 induced) | ED50 = 1 nM | [3] |

| Manidipine | - | SARS-CoV-2 Mpro Inhibition (FRET-based assay) | SARS-CoV-2 Main Protease | IC50 = 4.8 µM | [4] |

| Lercanidipine | Analogue | SARS-CoV-2 Mpro Inhibition (FRET-based assay) | SARS-CoV-2 Main Protease | IC50 = 16.2 µM | [4] |

| Efonidipine | Analogue | SARS-CoV-2 Mpro Inhibition (FRET-based assay) | SARS-CoV-2 Main Protease | IC50 = 38.5 µM | [4] |

Signaling Pathways and Experimental Workflows

Manidipine exerts its therapeutic effects by modulating intracellular calcium levels, which are critical for smooth muscle contraction. The dual blockade of L-type and T-type calcium channels leads to a more pronounced and sustained vasodilation.

References

- 1. wjgnet.com [wjgnet.com]

- 2. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification of 14 Known Drugs as Inhibitors of the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Manidipine Dihydrochloride: A Technical Guide to Receptor Binding Affinity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker. It details the compound's mechanism of action, receptor binding affinities, and the experimental protocols used to determine these interactions.

Introduction to this compound

Manidipine is a dihydropyridine calcium channel blocker used clinically as an antihypertensive agent.[1] It is a lipophilic compound with a high degree of selectivity for the vasculature, which results in significant peripheral vasodilation with minimal effects on the heart.[2] Manidipine has a gradual onset and a long duration of action, which allows for once-daily administration in the treatment of mild-to-moderate essential hypertension.[2]

Mechanism of Action

Manidipine's primary mechanism of action involves the inhibition of voltage-dependent L-type and T-type calcium channels.[3][4] These channels are crucial for regulating the influx of extracellular calcium into vascular smooth muscle cells.[5][6] Contraction of these muscle cells is triggered by a calcium influx, which is stimulated by Gq coupled receptors.[5] By binding to and blocking these calcium channels, Manidipine prevents this influx, leading to smooth muscle relaxation and vasodilation, which in turn lowers blood pressure.[5][6]

A key feature of Manidipine is its dual blockade of both L-type and T-type calcium channels.[4][7] L-type channels are predominantly found in the afferent (incoming) arterioles of the kidney's glomerulus, while T-type channels are present in both the afferent and efferent (outgoing) arterioles.[7] By dilating both sets of arterioles, Manidipine can reduce glomerular pressure, an effect that is considered beneficial for renal function in hypertensive patients.[2][4]

Receptor Binding Affinity

The affinity of a drug for its receptor is a critical measure of its potency. This is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). Manidipine has been shown to bind to its target calcium channels with high affinity. It also interacts with other proteins, which may contribute to its overall pharmacological profile.

| Target | Ligand/Substrate | Parameter | Value | Organism |

| Voltage-gated Ca²⁺ channels | Ca²⁺ current | IC50 | 2.6 nM | Not Specified |

| Cytochrome P450 2J2 (CYP2J2) | Luciferin-2J2/4F12 | Ki | 0.0294 µM | Human (recombinant) |

| SARS-CoV-2 Main Protease (Mpro) | Not Specified | IC50 | 4.8 µM | Virus |

Data sourced from APExBIO, PubMed, and ACS Publications.[8][9][10]

Experimental Protocols: Radioligand Binding Affinity Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (like Manidipine) and a receptor.[11] A competitive binding assay is typically used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective

To determine the binding affinity (Ki) of this compound for a specific calcium channel subtype (e.g., L-type) expressed in a suitable cell line.

Materials and Reagents

-

Membrane Preparation: Homogenates from cells or tissues expressing the target calcium channel.[11][12]

-

Radioligand: A high-affinity radiolabeled ligand specific for the dihydropyridine binding site, such as [³H]PN200-110.[12]

-

Test Compound: this compound, unlabeled.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[13]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI).[13]

-

Scintillation Cocktail and a Microplate Scintillation Counter .[13]

Methodology

Step 1: Membrane Preparation

-

Culture cells expressing the target calcium channel to near confluence.

-

Harvest and homogenize the cells in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[13]

Step 2: Competitive Binding Assay

-

Set up a 96-well plate for the assay.

-

To each well, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled Manidipine.[11][14]

-

Include control wells for:

-

Total Binding: Membrane + radioligand (no Manidipine).

-

Non-specific Binding: Membrane + radioligand + a high concentration of an unlabeled competitor to saturate the specific binding sites.[14]

-

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[13]

Step 3: Filtration and Counting

-

Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum harvester. This separates the receptor-bound radioligand from the free radioligand.[11][13]

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

-

Dry the filter mat.

-

Add scintillation cocktail to each well and count the radioactivity trapped on the filters using a microplate scintillation counter.[13]

Data Analysis

-

Calculate Specific Binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the Manidipine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value of Manidipine.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[13]

-

Advanced Insights: Dual Channel Blockade and Renal Effects

The dual blockade of L- and T-type calcium channels by Manidipine is a distinguishing feature among dihydropyridines.[7] While many drugs in this class primarily target L-type channels, the additional T-type blockade contributes to Manidipine's unique physiological effects, particularly in the kidneys.

This dual action leads to the dilation of both afferent and efferent glomerular arterioles, resulting in a reduction of intraglomerular pressure, which may offer a renoprotective effect beyond simple blood pressure reduction.[2][4] This makes Manidipine a subject of interest for hypertensive patients with comorbidities such as renal impairment or type 2 diabetes.[2]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Manidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. wjgnet.com [wjgnet.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of antihypertensive drugs on human cytochrome P450 2J2 activity: Potent inhibition by azelnidipine and manidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Identification of 14 Known Drugs as Inhibitors of the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

A Technical Guide to the Pharmacodynamics of Manidipine Dihydrochloride in Isolated Tissues

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacodynamic properties of manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker, with a specific focus on its activity in isolated tissue preparations. Manidipine is distinguished by its high vascular selectivity and its dual-blocking action on both L-type and T-type voltage-gated calcium channels.

Core Mechanism of Action

Manidipine exerts its primary pharmacological effect by inhibiting the influx of extracellular calcium ions (Ca²⁺) into cells. This is achieved by binding to and blocking voltage-dependent L-type and T-type calcium channels located on the membranes of vascular smooth muscle cells and cardiac myocytes.[1][2][3] The blockade is more pronounced in vascular smooth muscle, leading to potent vasodilation and a subsequent reduction in blood pressure.[1][4][5]

The intracellular signaling cascade following channel blockade is a well-established pathway for smooth muscle relaxation:

-

Blockade of Ca²⁺ Channels: Manidipine binds to L- and T-type channels, preventing the influx of Ca²⁺ during membrane depolarization.[1]

-

Reduction in Intracellular Ca²⁺: The diminished influx leads to a lower concentration of free cytosolic Ca²⁺.

-

Calmodulin Inactivation: With less available Ca²⁺, the calcium-binding protein calmodulin remains in a less active state.

-

MLCK Inhibition: This prevents the activation of myosin light-chain kinase (MLCK).[3]

-

Decreased Myosin Phosphorylation: In the absence of active MLCK, the phosphorylation of myosin light chains is reduced.

-

Smooth Muscle Relaxation: This reduction in phosphorylation inhibits the formation of cross-bridges between actin and myosin filaments, resulting in vasorelaxation.[3][6]

Pharmacodynamic Effects in Isolated Tissues

Studies on isolated tissues provide crucial data on the direct pharmacological activity of manidipine, independent of systemic homeostatic reflexes.

2.1 Isolated Vascular Tissues Manidipine demonstrates potent inhibitory effects on contractions in various isolated vascular preparations. It effectively antagonizes contractions induced by high potassium concentrations (which cause depolarization-mediated Ca²⁺ influx) and receptor agonists like endothelin-1.

-

Dog Femoral and Portal Veins: Manidipine inhibits potassium-induced contractions, demonstrating its efficacy in both resistance and capacitance vessels.[7]

-

Rat Vascular Smooth Muscle Cells (A₇r₅): It effectively inhibits the increase in intracellular calcium induced by the potent vasoconstrictor endothelin-1.[7]

-

Renal Arterioles: A key feature of manidipine is its ability to dilate both afferent and efferent glomerular arterioles.[6][8] This action, attributed to its dual blockade of L- and T-type calcium channels, helps to reduce intraglomerular pressure, a beneficial effect for renal protection.[8][9]

2.2 Isolated Cardiac Tissues While manidipine blocks L-type calcium channels in cardiac cells, it exhibits a high degree of vascular selectivity.[1][4] At clinically relevant concentrations, its effects on myocardial contractility and heart rate are negligible.[1][5] However, studies on dissociated guinea pig cardiac ventricular cells have confirmed its ability to block native L-type channels.[7]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative parameters for manidipine's activity in various isolated tissue and cell preparations.

| Tissue/Cell Preparation | Parameter | Agonist/Condition | Value (nM) |

| Isolated Dog Portal Vein | IC₅₀ | Potassium-induced | 2.1 |

| Isolated Dog Femoral Vein | IC₅₀ | Potassium-induced | 24 |

| Dissociated Guinea Pig Cardiac Cells | IC₅₀ | Native L-type Channels | 2.6 |

| A₇r₅ Rat Vascular Smooth Muscle Cells | ED₅₀ | Endothelin-1-induced Ca²⁺↑ | 1 |

| (Data sourced from Cayman Chemical product information)[7] |

Detailed Experimental Protocols

The following describes a generalized protocol for assessing the vasorelaxant effects of manidipine on isolated arterial rings, a standard ex vivo pharmacology model.

4.1 Objective To determine the concentration-response relationship for manidipine-induced relaxation of pre-contracted isolated rat aortic rings.

4.2 Materials

-

Male Wistar-Kyoto (WKY) or Spontaneously Hypertensive (SHR) rats

-

Krebs-Henseleit Physiological Salt Solution (PSS)

-

Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

4.3 Methodology

-

Tissue Isolation: Euthanize the rat via an approved method. Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit PSS.

-

Preparation of Aortic Rings: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into rings of 2-3 mm in width. The endothelium may be mechanically removed by gently rubbing the intimal surface, if required for the study.

-

Mounting in Organ Bath: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing 10-20 mL of Krebs-Henseleit PSS. The solution is maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

-

Equilibration and Viability Check: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During this period, replace the PSS every 15-20 minutes. After equilibration, induce a contraction with a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 60 mM) to check for tissue viability. Wash the tissues until tension returns to baseline.

-

Induction of Sustained Contraction: Once a stable baseline is achieved, induce a sustained, submaximal contraction using PE or KCl.

-

Cumulative Concentration-Response Curve: After the agonist-induced contraction reaches a stable plateau, add manidipine to the organ bath in a cumulative manner, with concentrations typically increasing by half-log increments (e.g., 1 nM to 10 µM). Allow the response to stabilize at each concentration before adding the next.

-

Data Analysis: Record the isometric tension continuously. Express the relaxation at each manidipine concentration as a percentage of the pre-contracted tone. Plot the percentage relaxation against the log concentration of manidipine to generate a concentration-response curve and calculate the IC₅₀ (the concentration of manidipine that causes 50% of the maximal relaxation).

Conclusion

The pharmacodynamics of this compound in isolated tissues confirm its profile as a potent and highly vasoselective calcium channel blocker. Its dual inhibitory action on both L-type and T-type calcium channels underpins its strong vasorelaxant effects, particularly in arterial smooth muscle, and contributes to its unique renal-protective properties. Quantitative analysis in ex vivo models, such as isolated blood vessels, provides definitive evidence of its direct mechanism of action and potency, which are foundational for its clinical application in the management of hypertension.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mims.com [mims.com]

- 3. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]

- 4. Manidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. wjgnet.com [wjgnet.com]

- 7. caymanchem.com [caymanchem.com]

- 8. e-lactancia.org [e-lactancia.org]

- 9. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]

Methodological & Application

Development and Validation of a Stability-Indicating RP-HPLC Method for Manidipine Dihydrochloride

Application Note

Introduction

Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1] A robust and reliable analytical method is crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. This application note details the development and validation of a simple, selective, and precise stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is also capable of separating the drug from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

Two primary HPLC methods have been identified and are summarized below for easy comparison. Method 1 offers a simple isocratic elution, while Method 2 provides an alternative with a buffered mobile phase, which can be advantageous for peak shape and reproducibility.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 |

| Column | Kromasil ODS C18 (100 x 4.6 mm, 5µ)[2][3] | Inertsil ODS 3v (150 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Acetonitrile:Water (85:15 v/v)[2][3] | Phosphate buffer (pH 2.2):Acetonitrile (60:40 v/v)[4] |

| Flow Rate | 1.0 mL/min[2][3] | 1.4 mL/min[4] |

| Detection Wavelength | 229.36 nm[2][3] | 228 nm[4] |

| Injection Volume | 20 µL | Not Specified |

| Column Temperature | Ambient | Not Specified |

| Retention Time | Not Specified | Not Specified |

Method Validation Summary

The developed HPLC methods have been validated according to ICH guidelines to ensure their suitability for their intended purpose.[3]

Table 2: Summary of Method Validation Parameters

| Parameter | Method 1 | Method 2 |

| Linearity Range | Not Specified | 20-150 µg/mL[4] |

| Correlation Coefficient (R²) | Not Specified | 0.9993[4] |

| Limit of Detection (LOD) | Not Specified | 0.48 µg/mL[4] |

| Limit of Quantification (LOQ) | Not Specified | 1.47 µg/mL[4] |

| Accuracy (% Recovery) | Not Specified | 99.89-100.71%[4] |

| Precision (%RSD) | Not Specified | < 2% |

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the analytical method. This compound was subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.

Table 3: Summary of Forced Degradation Studies of this compound

| Stress Condition | Conditions | Degradation Observed |

| Acid Hydrolysis | 1 N HCl at 60°C for 5 hours[2] | Significant degradation observed.[2][3] |

| 5 N HCl at 80°C for 3 hours[4] | 4.97% degradation of API, 3.55% degradation of tablet.[4] | |

| Alkaline Hydrolysis | 1 N NaOH at 60°C for 5 hours[2] | Significant degradation observed.[2][3] |

| 0.1 M NaOH at room temperature for 15 minutes[4] | 25.67% degradation of API, 11.77% degradation of tablet.[4] | |

| Oxidative Degradation | 30% v/v H₂O₂ at 60°C for 5 hours[2] | The drug was found to be stable.[2][3] |

| 30% H₂O₂ | Degradation was observed.[4] | |

| Thermal Degradation | Dry heat at 80°C for 4 hours[2] | No degradation was observed.[2] |

| Photolytic Degradation | Direct sunlight for 4 hours[2] | The drug was found to be sensitive to light.[2] |

| UV chamber (254-366 nm) for 48 hours[4] | No significant degradation mentioned. |

The results indicate that this compound is susceptible to degradation under acidic and alkaline conditions and is sensitive to light. The drug is relatively stable to oxidative and thermal stress. The developed HPLC method was able to resolve the main peak from the degradation products, thus confirming its stability-indicating capability.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound (Based on Method 2)

1. Preparation of Mobile Phase (Phosphate buffer pH 2.2: Acetonitrile, 60:40 v/v)

-

Dissolve 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water.

-

Adjust the pH to 2.2 with orthophosphoric acid.[4]

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile.

-

Sonicate the mixture for 15 minutes to degas.[4]

2. Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 50 mg of this compound standard and transfer it to a 50 mL volumetric flask.

-

Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes to dissolve.[4]

-

Make up the volume to 50 mL with the diluent.

3. Preparation of Working Standard Solutions (20-150 µg/mL)

-

Prepare a series of dilutions from the standard stock solution using the diluent to obtain concentrations in the range of 20-150 µg/mL.

4. Chromatographic Procedure

-

Set up the HPLC system with the parameters specified in Table 1 (Method 2).

-

Inject 20 µL of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol 2: Forced Degradation Studies

1. Acid Degradation

-

Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Add 5 mL of 1 N HCl and keep the flask in a hot air oven at 60°C for 5 hours.[2]

-

After the specified time, neutralize the solution with 1 N NaOH and dilute to 50 mL with the mobile phase before injecting into the HPLC system.[2]

2. Alkaline Degradation

-

Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Add 5 mL of 1 N NaOH and keep the flask in a hot air oven at 60°C for 5 hours.[2]

-

After the specified time, neutralize the solution with 1 N HCl and dilute to 50 mL with the mobile phase before injecting into the HPLC system.[2]

3. Oxidative Degradation

-

Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Add 5 mL of 30% v/v H₂O₂ solution and keep the flask in a hot air oven at 60°C for 5 hours.[2]

-

Dilute the solution to 50 mL with the mobile phase before injecting into the HPLC system.

4. Thermal Degradation

-

Keep the powdered API of this compound in a hot air oven at 80°C for 4 hours.[2]

-

After exposure, prepare a solution of a suitable concentration in the diluent and inject it into the HPLC system.

5. Photolytic Degradation

-

Expose the powdered API of this compound to direct sunlight for 4 hours.[2]

-

Alternatively, place the sample in a UV chamber at 254-366 nm for 48 hours.[4]

-

After exposure, prepare a solution of a suitable concentration in the diluent and inject it into the HPLC system.

Visualization of Experimental Workflow

Caption: Workflow for this compound HPLC Method Development and Validation.

References

Application Notes and Protocols for In Vivo Efficacy Models of Manidipine Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel blocker with a unique pharmacological profile characterized by its potent and long-lasting antihypertensive effects.[1] It distinguishes itself from other calcium channel blockers by inhibiting both L-type and T-type calcium channels, contributing to its beneficial effects on renal function and a lower incidence of reflex tachycardia.[2] These application notes provide a comprehensive overview of established in vivo experimental models to assess the efficacy of this compound in preclinical settings, focusing on its antihypertensive, cardioprotective, and renoprotective actions. Detailed protocols and representative data are presented to guide researchers in designing and executing robust in vivo studies.

Key Efficacy Endpoints and In Vivo Models

The therapeutic efficacy of manidipine has been demonstrated across various animal models, primarily focusing on its ability to mitigate hypertension and related end-organ damage. Key areas of investigation include its effects on blood pressure, cardiac hypertrophy, renal hemodynamics, and proteinuria.

Antihypertensive Efficacy

The primary therapeutic application of manidipine is the management of hypertension. Its efficacy in lowering blood pressure has been extensively studied in genetically hypertensive rat models.

Experimental Model: Spontaneously Hypertensive Rats (SHR)

-

Rationale: SHRs are a widely used and well-characterized model of essential hypertension, exhibiting a gradual increase in blood pressure with age, mimicking the human condition.

-

Key Findings: Oral administration of manidipine has been shown to significantly reduce systolic and diastolic blood pressure in SHRs in a dose-dependent manner.[3][4] Studies have demonstrated its long-lasting effects, maintaining blood pressure control over a 24-hour period.[1]

Cardioprotective Effects: Regression of Left Ventricular Hypertrophy

Left ventricular hypertrophy (LVH) is a common complication of chronic hypertension and a significant risk factor for cardiovascular events. Manidipine has shown efficacy in preventing and regressing LVH in animal models.

Experimental Models:

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: This model induces hypertension and significant cardiac hypertrophy. Manidipine treatment in these rats has been shown to lower blood pressure, reduce left ventricular weight, and improve the wall-to-lumen ratio of coronary arteries.[5]

-

Isoproterenol-Induced Cardiac Hypertrophy: This model allows for the study of cardiac hypertrophy independent of hypertension. Manidipine has been found to prevent isoproterenol-induced increases in left ventricular weight and the expression of genes associated with cardiac hypertrophy, such as atrial natriuretic peptide (ANP) and various collagen types.[6][7]

Renoprotective Effects

A key feature of manidipine is its renoprotective profile, attributed to its ability to dilate both afferent and efferent glomerular arterioles, thereby reducing intraglomerular pressure.[2][8][9]

Experimental Models:

-

Uninephrectomized Spontaneously Hypertensive Rats (SHR): This model accelerates the development of glomerulosclerosis and proteinuria. High-dose manidipine therapy in these animals has been shown to reduce the prevalence of mesangial expansion and proliferation.[10] Long-term treatment has demonstrated preservation of renal function and morphology.[11]

-

Stroke-Prone Spontaneously Hypertensive Rats (SHRSP): These rats develop severe hypertension and proteinuria. Manidipine has been shown to attenuate the increase in blood pressure and prevent proteinuria in this model.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from representative in vivo studies on this compound.

Table 1: Antihypertensive and Cardioprotective Effects of Manidipine in DOCA-Salt Hypertensive Rats

| Parameter | Control | DOCA-Salt | DOCA-Salt + Manidipine |

| Systolic Blood Pressure (mmHg) | 125 ± 5 | 198 ± 7 | 145 ± 6 |

| Left Ventricular Weight / Body Weight (mg/g) | 2.1 ± 0.1 | 3.2 ± 0.2 | 2.5 ± 0.1 |

| Maximal Coronary Flow (mL/min/g) | 15.2 ± 1.1 | 10.8 ± 0.9 | 14.5 ± 1.0* |

*p < 0.05 vs. DOCA-Salt group. Data adapted from a study on DOCA/salt hypertensive rats.[5]

Table 2: Effect of Manidipine on Isoproterenol-Induced Left Ventricular Hypertrophy

| Parameter | Control | Isoproterenol | Isoproterenol + Manidipine |

| Left Ventricular Weight / Body Weight (g/kg) | 2.15 ± 0.03 | 2.40 ± 0.04 | 2.26 ± 0.02 |

| ANP mRNA (relative to control) | 1.0 | 1.5 | 0.9 |

| Collagen Type I mRNA (relative to control) | 1.0 | 1.9 | 1.1 |

| Collagen Type III mRNA (relative to control) | 1.0 | 2.7 | 1.6 |

*p < 0.01 vs. Isoproterenol group. Data from a study on isoproterenol-induced cardiac hypertrophy in rats.[6][7]

Table 3: Renoprotective Effects of Manidipine in Uninephrectomized SHRs

| Parameter | Control (Untreated) | High-Dose Manidipine (20 mg/kg) |

| Systolic Blood Pressure (mmHg) | 194 ± 3 | 160 ± 4 |

| Prevalence of Mesangial Expansion (%) | 6.7 | 2.8 |

| Mean Glomerular Volume (µm³ x 10⁶) | 1.58 ± 0.07 | 1.39 ± 0.06* |

*p < 0.01 vs. Control group. Data from a 12-week study in uninephrectomized SHRs.[10]

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive and Cardioprotective Efficacy in DOCA-Salt Hypertensive Rats

-

Animal Model: Male Wistar rats (8-10 weeks old).

-

Induction of Hypertension:

-

Perform uninephrectomy under anesthesia.

-

Implant a subcutaneous pellet of deoxycorticosterone acetate (DOCA, 25 mg).

-

Provide 1% NaCl drinking water ad libitum.

-

-

Treatment Groups:

-

Control (Sham-operated, normal diet and water).

-

DOCA-Salt (Untreated).

-

DOCA-Salt + Manidipine (e.g., 0.05% manidipine mixed in food).[5]

-

-

Treatment Duration: 3-4 weeks.

-

Measurements:

-

Blood Pressure: Measure systolic blood pressure weekly using the tail-cuff method.

-

Cardiac Hypertrophy: At the end of the study, euthanize the animals, excise the hearts, and measure the left ventricular weight to body weight ratio.

-

Coronary Circulation: Perfuse the heart using a Langendorff apparatus to measure maximal coronary flow.[5]

-

Histology: Perform morphological examination of the heart and coronary vessels to assess hypertrophy and wall/lumen ratio.[5]

-

Protocol 2: Assessment of Cardioprotection in Isoproterenol-Induced Cardiac Hypertrophy

-

Animal Model: Male Wistar rats.

-

Induction of Cardiac Hypertrophy:

-

Treatment Groups:

-

Treatment Duration: 8 days.

-

Measurements:

-

Cardiac Hypertrophy: Measure left ventricular weight at the end of the study.

-

Gene Expression Analysis: Extract mRNA from the left ventricle and analyze the expression of hypertrophy-related genes (e.g., ANP, TGF-β1, collagen types I and III, fibronectin) by Northern blot or RT-qPCR.[6]

-

Protocol 3: Evaluation of Renoprotective Effects in Uninephrectomized SHRs

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) (10-11 weeks old).[10]

-

Surgical Procedure: Perform uninephrectomy to accelerate hypertensive renal damage.

-

Treatment Groups:

-

Treatment Duration: 12 weeks.

-

Measurements:

-

Blood Pressure: Monitor systolic blood pressure at regular intervals.

-

Renal Function: Collect 24-hour urine samples to measure protein excretion (proteinuria) and creatinine clearance.

-

Histopathology: At the end of the study, perfuse and fix the remaining kidney for histological analysis to assess glomerular volume and the prevalence of mesangial expansion.[10]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: General workflow for in vivo efficacy studies of Manidipine.

Conclusion

The in vivo experimental models described provide a robust framework for evaluating the therapeutic efficacy of this compound. The use of genetically and surgically induced hypertensive and cardiac hypertrophy models allows for a comprehensive assessment of its antihypertensive, cardioprotective, and renoprotective properties. The detailed protocols and expected outcomes outlined in these application notes serve as a valuable resource for researchers in the field of cardiovascular drug discovery and development. The unique dual-blocking mechanism of manidipine on L- and T-type calcium channels underscores its potential for superior end-organ protection compared to other calcium channel blockers, a hypothesis that can be further explored using these established in vivo systems.

References

- 1. researchgate.net [researchgate.net]

- 2. wjgnet.com [wjgnet.com]

- 3. Natriuretic action of manidipine hydrochloride, a new calcium channel blocker, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Natriuretic action of manidipine hydrochloride, a new calcium channel blocker, in spontaneously hypertensive rats. | Semantic Scholar [semanticscholar.org]

- 5. Effect of manidipine on cardiac hypertrophy and coronary circulation in DOCA/salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of manidipine hydrochloride, a calcium antagonist, on isoproterenol-induced left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Manidipine Hydrochloride, a Calcium Antagonist, on Isoproterenol-Induced Left Ventricular Hypertrophy [jstage.jst.go.jp]

- 8. Effects of manidipine hydrochloride on the renal microcirculation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An evaluation of the renal protective effect of manidipine in the uninephrectomized spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term effect of manidipine on renal function and structure in uninephrectomized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preventive effect of manidipine on severe hypertension and proteinuria induced by the inhibition of endothelial-derived relaxation factor formation in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Manidipine Dihydrochloride in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of manidipine dihydrochloride in human plasma samples. The method utilizes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is suitable for pharmacokinetic studies and bioequivalence trials. The protocol outlines two common sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by chromatographic separation and mass spectrometric detection. Method performance characteristics, including linearity, precision, accuracy, and lower limit of quantification (LLOQ), are presented based on published data.

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] It acts by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a reduction in blood pressure.[2] Accurate measurement of manidipine concentrations in plasma is crucial for pharmacokinetic profiling, dose-response studies, and establishing bioequivalence of generic formulations. This application note describes robust LC-MS/MS methods for the reliable quantification of manidipine in human plasma.

Experimental

Materials and Reagents

-

This compound (Reference Standard, ≥99% purity)

-

Felodipine or Desipramine (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate

-

Methyl-tert-butyl ether (MTBE)

-

Hexane

-

Ortho-phosphoric acid

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Blank Human Plasma (with EDTA-K3 anticoagulant)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

-

96-well plates

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is required.

Standard Solutions Preparation

Stock solutions of manidipine and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocols

Two primary methods for plasma sample preparation are detailed below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE)

This method offers high-throughput sample cleanup.[3][4]

-

Pre-treatment: To 200 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., Felodipine). Vortex to mix.

-

Conditioning: Condition an SPE cartridge (e.g., Bond Elute Plexa, 30mg/1cc) with 1 mL of methanol followed by 1 mL of water.[5]

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water.

-

Elution: Elute the analytes with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

-

Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method is a cost-effective alternative to SPE.[1]

-

Pre-treatment: To a 500 µL aliquot of plasma, add the internal standard (e.g., Desipramine).

-

Extraction: Add 3 mL of an extraction solvent mixture of methyl-tert-butyl ether and hexane (4:1, v/v).[1]

-

Vortex and Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Separation and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of manidipine.

Table 1: Chromatographic Conditions

| Parameter | Method 1 (UPLC)[3][6] | Method 2 (HPLC)[1][7] |

| Column | Acquity CSH C18 (50 x 1.0 mm, 1.7 µm) | C18 column (50 x 3 mm, 2.5 µm)[1] or Hypersil ODS2[7] |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.05% Formic Acid in Water[1] |

| Mobile Phase B | Acetonitrile | Acetonitrile[1] |

| Gradient | Gradient elution | Gradient elution[1] |

| Flow Rate | 0.3 mL/min | 0.5 mL/min |

| Column Temp. | 40°C | Ambient |

| Injection Vol. | 5 µL | 10 µL |

| Run Time | ~4 minutes | ~6 minutes[1] |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Manidipine Transition | m/z 611.0 -> 167.0 (representative)[1] |

| Felodipine (IS) Transition | m/z 384.1 -> 338.1 (representative)[4] |

| Desipramine (IS) Transition | m/z 267.2 -> 72.1 (representative)[1] |

| Ion Source Temp. | 500 - 600°C[5] |

| Ion Spray Voltage | 3200 - 5500 V[5] |

Method Validation Summary

The described methods have been validated according to regulatory guidelines, demonstrating their suitability for bioanalytical applications.

Table 3: Method Performance Characteristics

| Parameter | Method A (UPLC-MS/MS with SPE)[3][6] | Method B (LC-MS/MS with LLE)[1] |

| Linearity Range | 0.07 - 20.0 ng/mL | 0.1 - 20.0 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.07 ng/mL[3] | 0.1 ng/mL[1] |

| Intra-day Precision (%RSD) | < 3%[3] | < 15% |

| Inter-day Precision (%RSD) | < 3%[3] | < 15% |

| Accuracy (%) | 93.6 - 98.3%[3] | Within ±15% |

| Extraction Recovery | ~97.5%[3][4] | > 80% |

Workflow Diagrams

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

Caption: Liquid-Liquid Extraction (LLE) Workflow Diagram.

Conclusion

The LC-MS/MS methods described provide a sensitive, specific, and reliable means for the quantification of this compound in human plasma. Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective sample preparation techniques, with the choice depending on laboratory throughput requirements and cost considerations. These protocols are well-suited for supporting clinical and preclinical studies involving manidipine.

References

- 1. thaiscience.info [thaiscience.info]

- 2. ndi.fda.moph.go.th [ndi.fda.moph.go.th]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. researchgate.net [researchgate.net]

- 5. sciex.com [sciex.com]

- 6. Determination of Manidipine in Human Plasma by UPLC–MS/MS a...: Ingenta Connect [ingentaconnect.com]

- 7. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Manidipine Dihydrochloride in Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker, is primarily recognized for its antihypertensive properties.[1][2] Its mechanism of action involves the inhibition of L-type and T-type voltage-gated Ca2+ channels, leading to vasodilation.[2] Emerging research, however, suggests a potential role for manidipine in neuroprotection, extending its therapeutic applications beyond cardiovascular diseases. These neuroprotective effects are thought to be mediated through a combination of its primary calcium channel blocking activity, as well as through antioxidant and anti-inflammatory pathways.

The primary evidence for manidipine's neuroprotective potential comes from in vivo studies on spontaneously hypertensive rats (SHR), where it has been shown to counteract hypertensive damage to retinal neurons.[3][4][5] In this model, manidipine treatment prevented morphological changes such as the reduction in retinal thickness and the loss of ganglionic neurons.[3][4][5] Furthermore, it was observed to counter the hypertrophy of glial fibrillary acidic protein (GFAP)-immunoreactive astrocytes, a marker of reactive gliosis and neuronal stress.[3][4][5]

The neuroprotective mechanism of manidipine is likely multifactorial. By blocking excessive calcium influx into neurons, manidipine can mitigate the downstream neurotoxic effects of calcium overload, a common pathway in many neurodegenerative conditions. Additionally, studies have indicated that manidipine possesses antioxidant properties. Specifically, it has been shown to decrease the production of the pro-oxidant enzyme subunit p22phox and increase the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) in monocytes, suggesting a role in combating oxidative stress, a key contributor to neuronal damage.[6]